

Commercial Availability and Technical Profile of 1-(6-Bromopyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(6-Bromopyridin-3-yl)ethanol

Cat. No.: B190142

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, synthesis, and purification of **1-(6-Bromopyridin-3-yl)ethanol** (CAS No. 139042-62-9). This versatile brominated pyridine derivative serves as a key building block in medicinal chemistry and drug discovery programs.

Commercial Availability

1-(6-Bromopyridin-3-yl)ethanol is readily available from a variety of chemical suppliers. It is typically offered in research quantities, with purities generally reported to be 98% or higher. Researchers can procure this compound from vendors such as BLDpharm, ChemicalBook, and Hebei Summedchem Co., Ltd.[\[1\]](#)[\[2\]](#)[\[3\]](#) Pricing and packaging sizes vary by supplier.

Physicochemical and Analytical Data

A summary of the key physical and chemical properties of **1-(6-Bromopyridin-3-yl)ethanol** is presented in the table below. This data has been compiled from various supplier and database sources.

Property	Value	Source(s)
CAS Number	139042-62-9	[1] [2]
Molecular Formula	C ₇ H ₈ BrNO	[1]
Molecular Weight	202.05 g/mol	[1]
Purity/Specification	Typically ≥ 98%	[3]
Predicted Boiling Point	311.8 ± 27.0 °C	[4]
Predicted Density	1.555 ± 0.06 g/cm ³	[4]
Storage Conditions	Inert atmosphere, 2-8°C	[1]

Synthesis and Purification

The most common laboratory-scale synthesis of **1-(6-Bromopyridin-3-yl)ethanol** involves the reduction of the corresponding ketone, 6-bromo-3-acetylpyridine. A detailed experimental protocol for this transformation is provided below, followed by general guidelines for purification.

Experimental Protocol: Synthesis via Reduction

This protocol details the reduction of 6-bromo-3-acetylpyridine using sodium borohydride.

Materials:

- 6-bromo-3-acetylpyridine
- Ethanol
- Water
- Sodium borohydride (NaBH₄)
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)

- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:[5]

- To a solution of 3-acetyl-6-bromopyridine (1.0 equivalent) in ethanol (approximately 3.3 mL per mmol of ketone), add water (approximately 1.3 mL per mmol of ketone).
- To this stirred solution, add sodium borohydride (2.0 equivalents) portion-wise at room temperature.
- Stir the resulting mixture at room temperature for 30 minutes.
- After the reaction is complete, concentrate the reaction solution under reduced pressure using a rotary evaporator.
- To the residue, add water and extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This procedure has been reported to yield **1-(6-Bromopyridin-3-yl)ethanol** as a light yellow oil with a yield of 97%.[5]

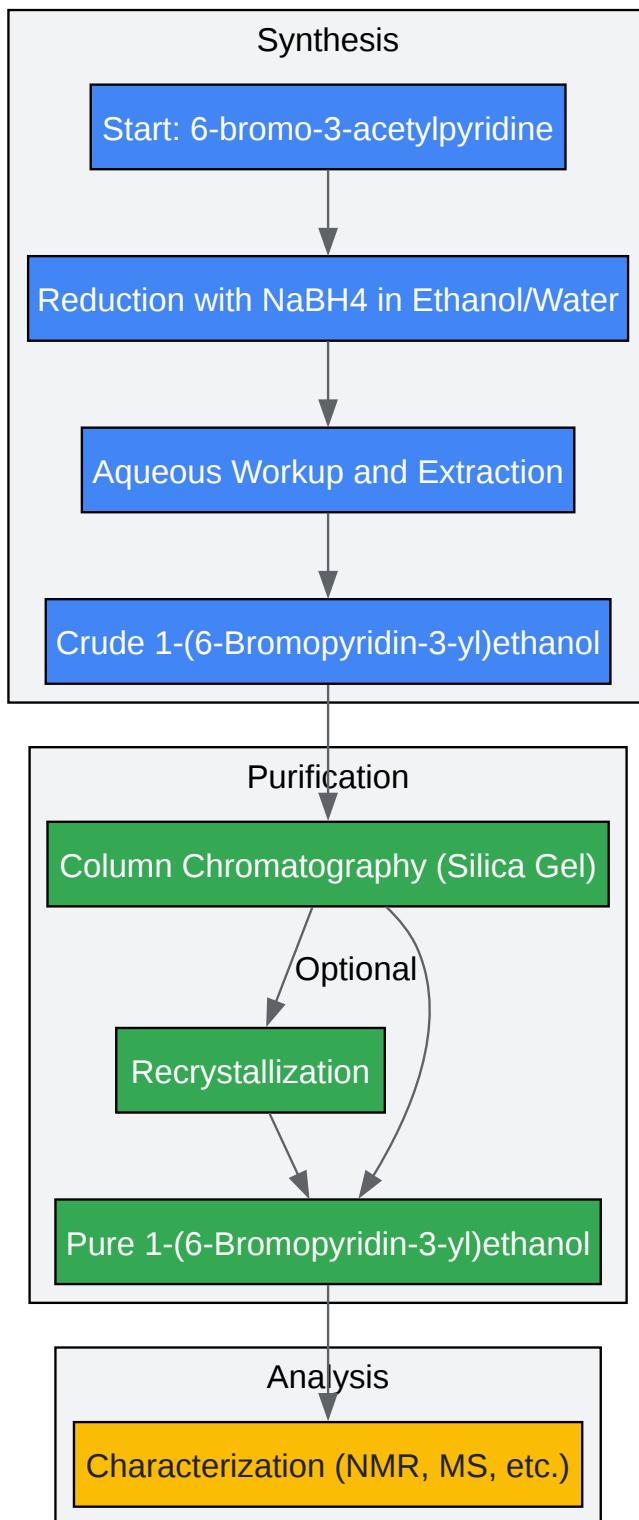
Purification Methodologies

The crude **1-(6-Bromopyridin-3-yl)ethanol** can be purified using standard laboratory techniques such as column chromatography or recrystallization.

Column Chromatography:

- Stationary Phase: Silica gel.

- Eluent: A gradient of ethyl acetate in hexanes is a common starting point for the purification of polar aromatic compounds.^[6] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.


Recrystallization:

- Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for pyridine derivatives include ethanol/water, n-hexane/acetone, and n-hexane/ethyl acetate.^[7] Small-scale solubility tests should be performed to identify the optimal solvent or solvent pair.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of **1-(6-Bromopyridin-3-yl)ethanol**.

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)Synthesis and Purification Workflow for **1-(6-Bromopyridin-3-yl)ethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 139042-62-9|1-(6-Bromopyridin-3-yl)ethanol|BLD Pharm [bldpharm.com]
- 2. 1-(6-bromopyridin-3-yl)ethanol | 139042-62-9 [chemicalbook.com]
- 3. 1-(6-bromopyridin-3-yl)ethanol [summedchem.com]
- 4. chembk.com [chembk.com]
- 5. 1-(6-bromopyridin-3-yl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- To cite this document: BenchChem. [Commercial Availability and Technical Profile of 1-(6-Bromopyridin-3-yl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b190142#commercial-availability-of-1-6-bromopyridin-3-yl-ethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com